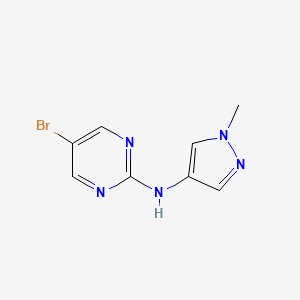

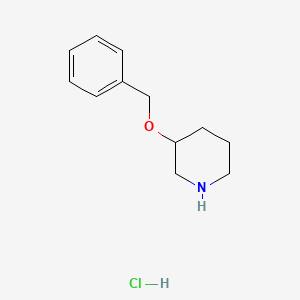

![molecular formula C7H4ClN3O2 B2379632 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-56-7](/img/structure/B2379632.png)

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical compound. It is a pale yellow solid with a yield of 92% .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR and IR spectroscopy . The NMR data provides information about the hydrogen and carbon atoms in the molecule, while the IR data provides information about the functional groups present .Physical And Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 188–189 °C . It has a molecular weight of 198.02 . The NMR and IR data provide further information about its physical and chemical properties .Applications De Recherche Scientifique

- Kinase Inhibitors : 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives have been investigated as potential kinase inhibitors. These compounds can modulate cellular signaling pathways and may play a role in treating diseases such as cancer and inflammation .

- Antiviral Agents : Researchers have explored the antiviral activity of this compound against specific viruses. Its structural features make it an interesting candidate for drug development .

- Bioorthogonal Chemistry : The bromine atom in 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid allows for selective bioconjugation reactions. Scientists have used it as a building block for labeling biomolecules in live cells and organisms .

- Surface Functionalization : Researchers have explored the modification of surfaces (e.g., nanoparticles, electrodes) using 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. Its reactivity with various substrates makes it useful for creating functional interfaces .

- Heterocyclic Synthesis : The triazolopyridine scaffold is valuable in organic synthesis. Researchers have used 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a precursor for constructing diverse heterocyclic compounds .

- Transition-Metal Catalysis : This compound has been employed in transition-metal-catalyzed reactions, leading to the formation of novel molecules with potential applications .

- Luminescent Materials : Derivatives of 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibit interesting photophysical properties. Researchers have explored their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Pesticide Development : Some studies have investigated the pesticidal activity of 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives. These compounds may have potential as insecticides or herbicides .

Medicinal Chemistry and Drug Discovery

Chemical Biology and Bioconjugation

Materials Science and Surface Modification

Organic Synthesis and Catalysis

Photophysics and Optoelectronics

Agrochemical Research

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUMCSIWBFPTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)

![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)